molecular formula C13H21N3O2 B2636926 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 881484-13-5

1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No. B2636926
CAS RN: 881484-13-5
M. Wt: 251.33
InChI Key: AGKFGCLHJGLTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C13H21N3O2. It belongs to the class of organic compounds known as pyrrolidines . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione” consists of a pyrrolidine ring attached to an allyl group and a 4-ethylpiperazin-1-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Safety and Hazards

The safety and hazards associated with “1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione” are not available in the retrieved data. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design and synthesis of new pyrrolidine compounds, including “1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione”, to explore their potential therapeutic applications .

properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-1-prop-2-enylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-5-16-12(17)10-11(13(16)18)15-8-6-14(4-2)7-9-15/h3,11H,1,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKFGCLHJGLTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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